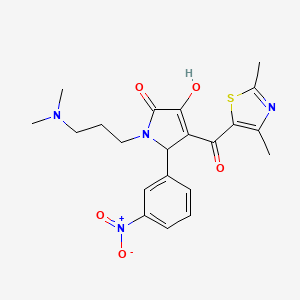

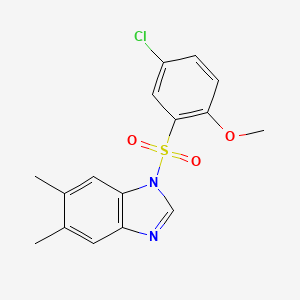

1-(3-(dimethylamino)propyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

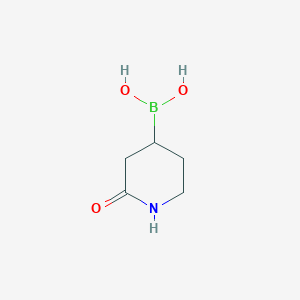

The compound appears to be a complex molecule with multiple functional groups and a heterocyclic structure. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be used to infer some aspects of the compound's characteristics.

Synthesis Analysis

The synthesis of related compounds involves the use of 3-(dimethylamino)propenoates as key intermediates. For instance, the synthesis of 1,4-disubstituted 5-hydroxy-1H-pyrazoles is achieved by reacting 3-(dimethylamino)propenoates with (hetero)arylhydrazines under acid-catalyzed conditions, followed by heating in a mixture of methanol and triethylamine to yield the desired products . This suggests that the synthesis of the compound may also involve similar intermediates and reaction conditions, possibly with additional steps to introduce the 3-nitrophenyl group and the 2,4-dimethylthiazole moiety.

Molecular Structure Analysis

The molecular structure of related compounds, such as 5-dimethylaminomethylidene-4-phenylamino-1,3-thiazol-2(5H)-ones, has been studied, revealing that these compounds exist solely in the amino tautomeric form in both solid and liquid phases . This information can be extrapolated to suggest that the compound may also exhibit tautomerism, with a preference for a particular tautomeric form depending on the electronic effects and conformational freedom of its molecules.

Chemical Reactions Analysis

The chemical reactions of related compounds involve prototropic tautomerism, which is a type of isomerism where a proton shift results in a different tautomeric form. The synthesis paper does not detail specific reactions beyond the synthesis process, but the study of tautomerism in similar compounds indicates that the electronic effects of substituents can significantly influence the reactivity and stability of different tautomeric forms.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from the properties of structurally similar compounds. For example, the presence of a dimethylamino group and a thiazole ring in the related compounds suggests that the compound may have basic properties and potentially exhibit fluorescence or absorbance in the UV-visible spectrum due to the conjugated system . The hydroxyl and nitro groups may contribute to the compound's solubility in polar solvents and its reactivity in nucleophilic substitution reactions.

Applications De Recherche Scientifique

Structural Diversity and Synthetic Routes

Research into the compound structure similar to 1-(3-(dimethylamino)propyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one has led to the generation of structurally diverse libraries through alkylation and ring closure reactions. One example includes the use of 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride as a starting material for producing a variety of compounds, including dithiocarbamates, thioethers, and derivatives involving ring closure reactions yielding pyrazolines, pyridines, and benzodiazepines among others (Roman, 2013).

Antimicrobial Applications

The synthesis and evaluation of new isoxazoline incorporated pyrrole derivatives, including those structurally related to the mentioned compound, have shown significant in vitro antibacterial activity. This synthesis approach utilized hydroxylamine hydrochloride as a cyclising agent in alcohol medium to produce novel substituted derivatives for antimicrobial screening (Kumar, Kumar, & Nihana, 2017).

Biological Activity and Molecular Design

Efforts in exploring the biological activities of derivatives structurally akin to the compound have led to the synthesis of compounds with potential antimicrobial, anti-inflammatory, and analgesic properties. The 1,3-dipolar cycloaddition reactions have been pivotal in synthesizing isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, and pyrazolo[1,5-a]pyrimidines, demonstrating diverse biological activities (Zaki, Sayed, & Elroby, 2016).

Chemical Reactivity and Functional Group Influence

The study on the structure, tautomerism, and spectral analysis of compounds containing similar functional groups has provided insights into the influence of functional groups on tautomeric behavior and energy band gaps. This research is foundational for understanding how specific substitutions affect the chemical properties and reactivity of such compounds (Ibnaouf et al., 2019).

Propriétés

IUPAC Name |

1-[3-(dimethylamino)propyl]-3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-hydroxy-2-(3-nitrophenyl)-2H-pyrrol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O5S/c1-12-20(31-13(2)22-12)18(26)16-17(14-7-5-8-15(11-14)25(29)30)24(21(28)19(16)27)10-6-9-23(3)4/h5,7-8,11,17,27H,6,9-10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFFBUNHCPRWXBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C(=O)C2=C(C(=O)N(C2C3=CC(=CC=C3)[N+](=O)[O-])CCCN(C)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[bis(2-cyanoethyl)sulfamoyl]-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2532935.png)

![1-(2-chlorobenzyl)-5-(3,4-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2532938.png)

![N-(3-(1H-imidazol-1-yl)propyl)-7-butyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2532945.png)

![(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone](/img/structure/B2532949.png)

![4-methyl-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2532953.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2532958.png)